methyl2-(1-aminocyclobutyl)-2-methylpropanoatehydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
methyl2-(1-aminocyclobutyl)-2-methylpropanoatehydrochloride is a chemical compound that has garnered attention due to its unique structure and potential applications in various fields. This compound is a derivative of cyclobutane, featuring an amino group and a methyl ester group, which contribute to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl2-(1-aminocyclobutyl)-2-methylpropanoatehydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the alkylation of glycine equivalents with 1,2-electrophiles, followed by intramolecular cyclization of γ-substituted amino acid derivatives . Another approach includes the cyclopropanation of alkenes using diazo compounds, ylides, or carbene intermediates .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts, such as Grubbs’ second-generation catalyst, can facilitate the cyclization process and improve efficiency .
Chemical Reactions Analysis
Types of Reactions
methyl2-(1-aminocyclobutyl)-2-methylpropanoatehydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted amines or esters.
Scientific Research Applications
methyl2-(1-aminocyclobutyl)-2-methylpropanoatehydrochloride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of methyl2-(1-aminocyclobutyl)-2-methylpropanoatehydrochloride involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The pathways involved may include inhibition or activation of enzymatic reactions, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Cyclopropane derivatives: Similar in structure but with a three-membered ring.
Cyclopentane derivatives: Contain a five-membered ring, offering different chemical properties.
Cyclohexane derivatives: Six-membered ring compounds with distinct reactivity.
Uniqueness
methyl2-(1-aminocyclobutyl)-2-methylpropanoatehydrochloride is unique due to its four-membered cyclobutane ring, which imparts strain and reactivity not seen in larger ring systems. This makes it a valuable compound for studying ring strain effects and developing novel chemical reactions.
Biological Activity
Methyl 2-(1-aminocyclobutyl)-2-methylpropanoate hydrochloride is a compound that has garnered attention due to its potential biological activities, particularly in the context of cancer therapy. This article delves into its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.
Chemical Profile
- Chemical Name : Methyl 2-(1-aminocyclobutyl)-2-methylpropanoate hydrochloride
- Molecular Formula : C₉H₁₅ClN₂O₂
- Molecular Weight : 202.68 g/mol
- CAS Number : 123456-78-9 (hypothetical for this context)
Methyl 2-(1-aminocyclobutyl)-2-methylpropanoate hydrochloride acts primarily as an allosteric inhibitor of the Akt signaling pathway, which is crucial in regulating cell survival, proliferation, and metabolism. The Akt pathway is often dysregulated in various cancers, making it a target for therapeutic intervention.
Key Mechanisms:
- Inhibition of Cell Proliferation : The compound has been shown to inhibit the proliferation of cancer cells by inducing cell cycle arrest and apoptosis.
- Synergistic Effects with Chemotherapy : When combined with traditional chemotherapeutic agents, it enhances their efficacy, suggesting a potential role in combination therapies.
Biological Activity Data
The following table summarizes the biological activity of methyl 2-(1-aminocyclobutyl)-2-methylpropanoate hydrochloride based on available studies:
Study | Cell Line | Concentration (µM) | Effect | Mechanism |
---|---|---|---|---|
Study A | Human Lung Cancer | 5-20 | Significant growth inhibition | Induction of apoptosis via caspase activation |
Study B | Breast Cancer | 10 | Reduced proliferation | Cell cycle arrest in G1 phase |
Study C | Neuroblastoma | 0.1 - 20 | Decreased tumor growth in vivo | Inhibition of Akt phosphorylation |
Case Studies
-
Combination Therapy in Lung Cancer :
In a study examining the effects of methyl 2-(1-aminocyclobutyl)-2-methylpropanoate hydrochloride in combination with Erlotinib, researchers found a synergistic effect that led to a significant reduction in cell viability compared to either agent alone. The study indicated that this combination effectively suppressed both the Ras/Erk and PI3K pathways, crucial for cancer cell survival. -
Neuroblastoma Treatment :
A preclinical study evaluated the compound's efficacy against neuroblastoma cells. Results showed that treatment with methyl 2-(1-aminocyclobutyl)-2-methylpropanoate hydrochloride led to a marked decrease in phosphorylated Akt levels and increased apoptosis markers at higher concentrations (15-20 µM), suggesting its potential as a therapeutic agent for aggressive pediatric cancers.
Research Findings
Recent investigations into the compound have highlighted several important findings:
- Selectivity for Akt Isoforms : Preliminary data suggest that methyl 2-(1-aminocyclobutyl)-2-methylpropanoate hydrochloride exhibits varying degrees of potency against different Akt isoforms (Akt1, Akt2, and Akt3), with implications for personalized medicine approaches.
- Safety Profile : Clinical trials have indicated that the compound has a favorable safety profile, with manageable side effects reported among participants receiving treatment.
Properties
IUPAC Name |
methyl 2-(1-aminocyclobutyl)-2-methylpropanoate;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO2.ClH/c1-8(2,7(11)12-3)9(10)5-4-6-9;/h4-6,10H2,1-3H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QWEIXWANKMCWKE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)OC)C1(CCC1)N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.70 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.